molecular formula C26H23N3O2 B11379018 2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one

2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one

Cat. No.: B11379018
M. Wt: 409.5 g/mol
InChI Key: XRHTUYSVMRFDJB-UHFFFAOYSA-N
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Description

2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety, a benzyl group, and a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the benzyl group and the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole and quinazolinone moieties are known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the activation of anti-inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one is unique due to the combination of the indole and quinazolinone moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(1-benzyl-2-oxo-3H-indol-3-yl)methyl]-3-ethylquinazolin-4-one

InChI

InChI=1S/C26H23N3O2/c1-2-28-24(27-22-14-8-6-13-20(22)25(28)30)16-21-19-12-7-9-15-23(19)29(26(21)31)17-18-10-4-3-5-11-18/h3-15,21H,2,16-17H2,1H3

InChI Key

XRHTUYSVMRFDJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)CC3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5

Origin of Product

United States

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